![molecular formula C20H32 B1252091 Ent-sandaracopimaradiene CAS No. 21738-16-9](/img/structure/B1252091.png)
Ent-sandaracopimaradiene
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Overview
Description
Ent-sandaracopimara-8(14),15-diene is a pimaradiene.
Scientific Research Applications
Terpenoids from Guarea rhopalocarpa
A study isolated two sandaracopimaradiene diterpenoids, including ent-sandaracopimaradiene, from the leaves of G. rhopalocarpa. These compounds showed weak antiprotozoal activity against specific protozoans but did not exhibit significant cytotoxic activity against KB cells (Camacho et al., 2001).
Xanthine Oxidase Inhibitory Terpenoids
Ent-sandaracopimaradiene showed inhibitory effects on xanthine oxidase (XO), an enzyme involved in purine metabolism. It was found to protect cisplatin-induced cell death by reducing reactive oxygen species (ROS) in human urothelial and bladder cancer cells (Lin et al., 2010).
Biosynthesis of Cyclic Diterpene Hydrocarbons in Rice
Research on rice cell suspensions revealed the biosynthesis of various diterpene hydrocarbons, including ent-sandaracopimaradiene. The study provided insights into the biosynthesis pathways and the response of rice cells to certain stimuli (Mohan et al., 1996).
Distinct Roles in Rice Oryzalexin Biosynthesis
Ent-sandaracopimaradiene is a precursor in the biosynthesis of rice oryzalexin antibiotic phytoalexins. Specific enzymes were identified that catalyze alternative hydroxylation of ent-sandaracopimaradiene, underlining its role in the plant's defense mechanisms (Wu et al., 2013).
Diterpenes in Immunomodulation
Diterpenes like sandaracopimaric acid and sandaracopimaradiene-3beta-ol were found to activate human dendritic cells, enhancing T cell stimulatory capacity and favoring Th1 cell polarization. This indicates potential applications in DC-based vaccines for cancer immunotherapy (Takei et al., 2008).
Anti-inflammatory Effects
Ent-sandaracopimaradiene derivatives showed significant inhibitory effects on chemical mediators in various immune cells, indicating potential anti-inflammatory applications (Wang et al., 2005).
Anthelmintic Activity
8(14),15-Sandaracopimaradiene-7α,18-diol, a compound related to ent-sandaracopimaradiene, was identified as having anthelmintic activity, which could be useful in the development of treatments against worm infections (Van Puyvelde et al., 2018).
properties
CAS RN |
21738-16-9 |
---|---|
Product Name |
Ent-sandaracopimaradiene |
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(4aR,4bR,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19-,20+/m1/s1 |
InChI Key |
XDSYKASBVOZOAG-LFGUQSLTSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCCC3(C)C)C)C=C |
SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
synonyms |
ent-sandaracopimaradiene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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